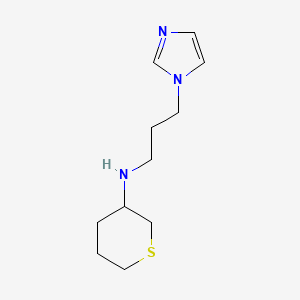

N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine

Description

N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is a heterocyclic amine derivative featuring a tetrahydrothiopyran (a six-membered sulfur-containing ring) and an imidazole moiety connected via a propyl linker. This compound has drawn attention in medicinal chemistry due to its structural hybridity, combining the electron-rich imidazole ring (known for metal coordination and hydrogen-bonding capabilities) with the lipophilic thiopyran scaffold.

Properties

Molecular Formula |

C11H19N3S |

|---|---|

Molecular Weight |

225.36 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)thian-3-amine |

InChI |

InChI=1S/C11H19N3S/c1-3-11(9-15-8-1)13-4-2-6-14-7-5-12-10-14/h5,7,10-11,13H,1-4,6,8-9H2 |

InChI Key |

UHGXXJUUUOHSTF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NCCCN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine typically involves the alkylation of imidazole with a suitable alkylating agent, followed by the introduction of the tetrahydrothiopyran moiety. One common method involves the reaction of imidazole with 3-chloropropylamine to form N-(3-(1H-Imidazol-1-yl)propyl)amine. This intermediate is then reacted with tetrahydrothiopyran under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine in the tetrahydrothiopyran ring undergoes typical nucleophilic reactions:

-

Amide Formation : Coupling with carboxylic acids using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF), yielding amides (e.g., nicotinamide derivatives) .

-

Redox-Active Ester Synthesis : Reaction with N-hydroxyphthalimide derivatives under anhydrous conditions forms esters for further functionalization .

Imidazole Ring Reactivity

The imidazole moiety participates in:

-

Electrophilic Substitution : Nitration or halogenation at the C2/C4 positions, as seen in dinitroimidazole analogs.

-

Coordination Chemistry : Acts as a ligand for metal ions via its nitrogen atoms, influencing catalytic or enzymatic interactions.

Thiopyran Ring Modifications

-

Oxidation : The sulfur atom can oxidize to sulfoxide or sulfone derivatives under controlled conditions, altering electronic properties.

-

Ring-Opening Reactions : Acidic or nucleophilic conditions may cleave the thiopyran ring, though stability under mild conditions is typical .

Key Reaction Pathways and Conditions

Biological Interaction Studies

The compound interacts with biological systems through:

-

Enzyme Inhibition : The imidazole ring competitively binds to cytochrome P450 enzymes, disrupting metabolic pathways.

-

Receptor Binding : Structural analogs demonstrate affinity for CB1 receptors, suggesting potential neuromodulatory applications .

Comparative Reactivity with Structural Analogs

Mechanistic Insights

-

Microwave-Assisted Synthesis : Accelerates imidazole ring functionalization (e.g., nitro group introduction).

-

Steric Effects : The tetrahydrothiopyran ring imposes steric hindrance, slowing reactions at the proximal amine .

Unresolved Challenges and Research Gaps

Scientific Research Applications

N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The tetrahydrothiopyran ring can interact with biological membranes, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations: The thiopyran core in the target compound distinguishes it from oxygen-containing analogs (e.g., tetrahydro-2H-pyran in ). The sulfur atom increases lipophilicity and may alter metabolic stability compared to pyran derivatives . Imidazole vs.

Synthetic Approaches: The target compound’s synthesis likely involves coupling reactions similar to those in (e.g., amine-alkylation with copper catalysis).

Biological Relevance :

- While MMV3 () shares the N-[3-(1H-imidazol-1-yl)propyl] moiety and demonstrates CntA inhibition, the thiopyran core in the target compound may confer unique target selectivity or pharmacokinetic profiles.

- Compounds with trifluoromethyl groups () exhibit enhanced binding affinity and metabolic resistance, suggesting that the target compound’s lack of CF3 could limit its potency in certain applications .

Table 2: Physicochemical and Pharmacokinetic Properties

Biological Activity

N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydrothiopyran ring, an imidazole moiety, and an aliphatic propyl chain, which contribute to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains. A study demonstrated that imidazole-containing compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death .

Antiparasitic Activity

The antiparasitic potential of compounds related to this compound has been evaluated. In vitro assays have shown that such compounds can inhibit the growth of protozoan parasites. For example, modifications to the imidazole group have been linked to enhanced potency against parasites like Leishmania and Trypanosoma spp. .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is significantly influenced by the substitution patterns on the imidazole and thiopyran rings.

| Substituent | Activity | Remarks |

|---|---|---|

| Unsubstituted Imidazole | Low | Poor solubility and activity |

| Methyl substitution on Imidazole | Moderate | Improved potency against parasites |

| Hydroxyl group on Thiopyran | High | Enhanced solubility and activity |

These findings suggest that specific modifications can lead to improved pharmacological profiles.

Case Study 1: Efficacy Against Leishmania

In a controlled study, a series of imidazole derivatives were tested for their ability to inhibit Leishmania donovani. The compound exhibited an EC50 value of 0.045 μM, indicating potent activity compared to standard treatments . The study highlighted the importance of the thiopyran ring in enhancing the compound's bioavailability.

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of related compounds against multi-drug resistant strains of Staphylococcus aureus. The results showed that modifications in the side chain significantly increased antibacterial efficacy, with some derivatives achieving MIC values as low as 0.5 μg/mL .

Q & A

Q. What are the common synthetic routes for N-(3-(1H-Imidazol-1-yl)propyl)tetrahydro-2H-thiopyran-3-amine?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a primary amine (e.g., tetrahydro-2H-thiopyran-3-amine) can react with an imidazole-containing alkyl halide or tosylate under basic conditions. Key steps include:

- Solvent selection : Polar aprotic solvents like DMSO or DMF are often used to enhance reactivity .

- Catalysts : Copper(I) bromide and cesium carbonate may facilitate coupling reactions, as seen in analogous syntheses .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization from DMSO/water mixtures is common .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

- ¹H/¹³C NMR : To confirm the imidazole and thiopyran ring integration, amine protons, and alkyl chain connectivity. For instance, δ 1.2–3.5 ppm regions often show thiopyran and propyl chain protons, while imidazole protons appear at δ 7.0–8.5 ppm .

- HPLC : To verify purity (>95% is typical for research-grade compounds) .

- Mass spectrometry (ESI-MS) : For molecular weight confirmation (e.g., m/z matching [M+H]+) .

Q. What purification methods are effective for this compound?

- Chromatography : Silica gel columns with gradient elution (e.g., 0–100% ethyl acetate in hexane) effectively separate byproducts .

- Acid-base extraction : Use HCl to protonate the amine, followed by DCM extraction and neutralization to isolate the free base .

- Recrystallization : Solvents like ethanol/water or DMSO/water mixtures yield high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Key variables include:

- Temperature : Elevated temperatures (e.g., 35–90°C) enhance reaction rates but may promote side reactions. Lower yields (e.g., 6–39% in analogous syntheses) suggest competing pathways .

- Catalyst loading : Adjusting copper(I) bromide concentrations (e.g., 0.05–0.1 mol%) balances cost and efficiency .

- Reaction time : Extended durations (e.g., 48 hours) may improve conversion but risk decomposition .

Q. What strategies resolve contradictions in structural data from different characterization methods?

- X-ray crystallography : Provides definitive stereochemical and conformational data. For example, single-crystal studies can clarify thiopyran ring puckering or imidazole orientation, resolving ambiguities from NMR .

- Cross-validation : Compare NMR coupling constants with computed DFT models to validate spatial arrangements .

- Tandem MS/MS : Fragmentation patterns help confirm connectivity when NMR signals overlap .

Q. How does solvent selection influence the compound’s stability during synthesis?

- Polar aprotic solvents (DMSO/DMF) : Enhance solubility of ionic intermediates but may oxidize sulfur-containing moieties over time .

- Protic solvents (MeOH/H₂O) : Favor crystallization but can hydrolyze sensitive functional groups (e.g., amides) .

- Chlorinated solvents (DCM) : Ideal for extractions but may interact with amines, requiring rapid processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.